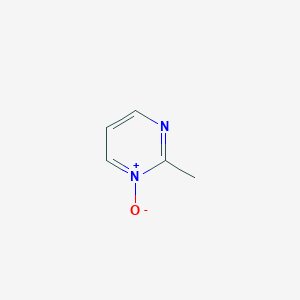

2-Methylpyrimidine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17759-05-6 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

2-methyl-1-oxidopyrimidin-1-ium |

InChI |

InChI=1S/C5H6N2O/c1-5-6-3-2-4-7(5)8/h2-4H,1H3 |

InChI Key |

MYMAJXSTADRYOZ-UHFFFAOYSA-N |

SMILES |

CC1=NC=CC=[N+]1[O-] |

Canonical SMILES |

CC1=NC=CC=[N+]1[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylpyrimidine 1 Oxide

Direct N-Oxidation of 2-Methylpyrimidine (B1581581)

The most straightforward approach to 2-Methylpyrimidine 1-oxide involves the direct oxidation of the nitrogen atom in the 2-methylpyrimidine ring. The presence of the electron-donating methyl group at the 2-position activates the pyrimidine (B1678525) ring, facilitating N-oxidation. cdnsciencepub.com

Peroxyacid-Mediated Protocols (e.g., m-Chloroperoxybenzoic Acid)

Peroxyacids are the most common and effective reagents for the N-oxidation of nitrogen-containing heterocycles. acs.org For pyrimidines, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are widely employed. cdnsciencepub.com The reaction involves the electrophilic attack of the peroxyacid oxygen on the lone pair of electrons of a ring nitrogen atom.

Research indicates that the 2-methyl substituent moderately activates the pyrimidine ring, allowing for successful N-oxidation to yield this compound. cdnsciencepub.com Comparative studies have shown that while both m-CPBA and peracetic acid are effective, peracetic acid can provide higher yields of the desired N-oxide under certain conditions. cdnsciencepub.com For instance, the oxidation of 2-methylpyrimidine with peracetic acid in acetic acid has been shown to produce this compound. cdnsciencepub.com Similarly, m-CPBA in a solvent like acetonitrile (B52724) is also an effective system for this transformation. rsc.org The choice of reagent and conditions can be critical to optimize yield and minimize side reactions.

Table 1: Comparison of Peroxyacid Reagents for N-Oxidation of 2-Substituted Pyrimidines

| Reagent | Typical Solvent | Temperature | Findings |

|---|---|---|---|

| Peracetic Acid | Acetic Acid | Room Temp. to 65°C | Generally gives higher yields for pyrimidine N-oxides compared to m-CPBA. cdnsciencepub.com |

Alternative Oxidant Systems for Pyrimidine N-Oxides (e.g., Hexamethylenetetramine, KMnO₄)

While peroxyacids are standard, research has explored other oxidant systems for N-oxide synthesis.

Hexamethylenetetramine (HMTA): A novel, metal-free strategy for the synthesis of pyrimidine N-oxides utilizes hexamethylenetetramine (HMTA), often in what is known as the Sommelet reaction. jsynthchem.com This method provides an efficient pathway to pyrimidine N-oxides with high yields. jsynthchem.com The process involves treating a pyrimidine scaffold with HMTA, which acts as a catalyst and reagent. jsynthchem.com Although detailed examples often feature more complex pyrimidines, the methodology represents a viable alternative for the synthesis of simple pyrimidine N-oxides. jsynthchem.comjsynthchem.com

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful oxidizing agent used extensively in organic synthesis. While its primary application in the context of N-oxides is often the functionalization of a pre-formed N-oxide ring (e.g., C-H arylation) rather than the initial N-oxidation itself, it remains a potent oxidant. researchgate.net Its use for the direct N-oxidation of a simple pyrimidine ring must be approached with caution, as its high reactivity can lead to over-oxidation or ring cleavage. However, in specific, controlled applications, KMnO₄-mediated systems can be effective. For example, sodium permanganate has been used to oxidize other functionalities on a pyridine (B92270) N-oxide core without reducing the N-oxide itself. google.com

Multi-Step Synthesis of Functionalized Pyrimidine N-Oxide Analogs

Instead of direct oxidation of a pre-existing pyrimidine, N-oxide analogs can be constructed through multi-step sequences where the heterocyclic ring is formed in a manner that incorporates the N-oxide functionality. This approach is particularly valuable for creating highly substituted or functionalized derivatives that may not be accessible through direct oxidation.

One prominent method involves the LANCA three-component reaction, which produces β-ketoenamides from lithiated alkoxyallenes, nitriles, and carboxylic acids. beilstein-journals.org These versatile intermediates can then undergo condensation with hydroxylamine (B1172632) hydrochloride to directly form the pyrimidine N-oxide ring structure. This strategy offers high flexibility in the substitution pattern of the final product. beilstein-journals.orgmdpi.com

Another strategy involves the cyclocondensation of suitable precursors. For instance, functionalized fused pyrimidine derivatives can be synthesized from ortho-nitroaromatic carboximes. yu.edu.jo This process involves the selective reduction of the nitro group to an amine, followed by condensation and subsequent cyclization with ammonia, which results in the formation of the fused pyrimidine N-oxide structure. yu.edu.jo

Table 2: Overview of Selected Multi-Step Synthesis Strategies

| Strategy | Key Intermediates | Final Step | Key Feature |

|---|---|---|---|

| LANCA Three-Component Reaction | β-ketoenamides | Condensation with hydroxylamine hydrochloride | High flexibility in substitution pattern. beilstein-journals.orgmdpi.com |

Biocatalytic Approaches to N-Oxide Formation

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis. For the production of aromatic N-oxides, whole-cell biocatalysis systems have been developed that offer high efficiency and regioselectivity. nih.govresearchgate.net

A notable system utilizes a soluble di-iron monooxygenase, PmlABCDEF, produced in recombinant Pseudomonas species. nih.gov This biocatalyst can convert a variety of pyrimidine, pyridine, and pyrazine (B50134) derivatives into their corresponding N-oxides with high conversion rates and product yields. nih.govresearchgate.net The reactions are performed under mild, environmentally friendly conditions in simple shake-flask cultivations. This method can achieve gram-scale production and has been used to synthesize specific N-oxides that are difficult to obtain through standard chemical oxidation with m-CPBA. nih.gov For example, substrates like 2-aminopyrimidine (B69317) have been successfully converted to 2-aminopyrimidine-1-oxide with high product titres. researchgate.net

Table 3: Performance of PmlABCDEF Biocatalysis System for Aromatic N-Oxides

| Substrate | Biocatalyst | Product | Product Titre (g/L) |

|---|---|---|---|

| Pyridine | Pseudomonas sp. MIL9 / P. putida KT2440 | Pyridine-1-oxide | 18.0 researchgate.net |

| Pyrazine | Pseudomonas sp. MIL9 / P. putida KT2440 | Pyrazine-1-oxide | 19.1 researchgate.net |

Microreactor Technology in Pyrimidine N-Oxide Synthesis

Microreactor, or continuous flow, technology offers significant advantages for chemical synthesis, including enhanced safety, precise temperature control, and improved mixing and heat exchange. bme.hu These benefits are particularly relevant for potentially hazardous reactions like N-oxidations, which can involve unstable reagents and exothermic processes. bme.hutamu.edu

The N-oxidation of pyridine and its derivatives has been successfully translated to microreactor systems, and the principles are directly applicable to pyrimidines. bme.humdpi.com Common oxidants like m-CPBA and hydrogen peroxide in acetic acid have been used in glass microreactors, with studies showing that for some substrates, reaction conversions are significantly improved compared to traditional batch processes. bme.hu

Furthermore, greener and more efficient continuous flow processes have been developed using packed-bed microreactors. One such system uses titanium silicalite (TS-1) as a reusable catalyst with hydrogen peroxide as the oxidant. researchgate.netorganic-chemistry.org This method allows for the safe and efficient production of N-oxides with high yields and has demonstrated long-term operational stability, making it a promising technology for large-scale industrial production. researchgate.netorganic-chemistry.org

Table 4: Comparison of Microreactor vs. Batch for N-Oxidation of a Pyridine Derivative

| Substrate | Method | Oxidant | Conversion |

|---|---|---|---|

| 2-Bromopyridine | Batch | H₂O₂ / Acetic Acid | 2% bme.hu |

Advanced Spectroscopic and Structural Characterization of 2 Methylpyrimidine 1 Oxide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying functional groups and characterizing the bonding within a molecule. For pyrimidine (B1678525) N-oxides, these methods are especially sensitive to the changes in the ring's vibrational modes and the distinct vibrations of the N-oxide group.

The analysis of the infrared spectrum of 2-Methylpyrimidine (B1581581) 1-oxide and related compounds reveals characteristic absorption bands that are indicative of the N-oxide functional group. acs.org A strong absorption band consistently appears in the range of 1255-1300 cm⁻¹, which is assigned to the N-O stretching vibration. acs.org This band is a key diagnostic marker for the N-oxide moiety in pyrimidine derivatives. acs.org

Another band that is characteristic of pyrimidine N-oxides is found in the region of 847-872 cm⁻¹. acs.org The presence and position of these bands provide clear evidence for the N-oxidation of the pyrimidine ring. acs.orgacs.org The study of various substituted pyrimidine N-oxides confirms these assignments and their utility in structural confirmation. acs.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-O Stretch | 1255 - 1300 | Strong |

| Characteristic N-Oxide Band | 847 - 872 | - |

While detailed experimental FT-Raman spectra for 2-Methylpyrimidine 1-oxide are not extensively documented in the surveyed literature, the technique is, in principle, a powerful complementary method to FT-IR. Raman spectroscopy detects molecular vibrations that induce a change in the polarizability of the molecule. For centrosymmetric molecules, vibrations that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion). Although this compound is not centrosymmetric, the relative intensities of vibrational bands can differ significantly between FT-IR and FT-Raman spectra, aiding in a more complete assignment of the molecule's vibrational modes. Theoretical calculations are often employed to predict Raman spectra and assist in the interpretation of experimental data for related heterocyclic compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton NMR analysis provides significant insight into the electronic structure of the pyrimidine ring following N-oxidation. A comparative study of pyrimidines and their N-oxides shows distinct changes in the chemical shifts of the ring protons. cdnsciencepub.com Upon N-oxidation of a pyrimidine, the protons on the ring experience a notable shielding effect, causing their signals to shift upfield. cdnsciencepub.com

The most significant shielding is observed for the proton at the 6-position (H-6), with a chemical shift change of approximately -0.60 ppm compared to the non-oxidized parent compound. cdnsciencepub.com The protons at the 2- and 4-positions (H-2 and H-4) are also shielded, but to a lesser extent, with shifts of about -0.30 to -0.35 ppm. cdnsciencepub.com This differential shielding is attributed to the resonance contributions in the N-oxide, where the canonical form with a negative charge on C-6 contributes more substantially to the ground state, thereby increasing the electron density at this position. cdnsciencepub.com

| Proton Position | Approximate Chemical Shift Change (δ, ppm) |

|---|---|

| H-6 | -0.60 ± 0.10 |

| H-4 | -0.35 ± 0.05 |

| H-2 | -0.30 ± 0.10 |

| H-5 | 0.07 ± 0.05 |

Specific experimental ¹³C NMR data for this compound is not prominently available in the reviewed literature. However, the principles of ¹³C NMR suggest that N-oxidation would also significantly affect the chemical shifts of the carbon atoms in the pyrimidine ring. The introduction of the N-oxide group alters the electron distribution, leading to changes in the shielding of the carbon nuclei. Based on the resonance structures proposed from ¹H NMR studies, one would expect increased shielding (an upfield shift) for C-6 and, to a lesser extent, C-2 and C-4, reflecting the increased electron density at these positions. cdnsciencepub.com Conversely, carbons adjacent to the positively charged nitrogen might experience deshielding. Definitive assignments would require experimental data or high-level computational studies.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly powerful technique for studying the electronic structure and reactivity of nitrogen-containing heterocycles like pyrimidine N-oxides. researchgate.netpdx.edu Due to the presence of multiple nitrogen atoms (the two ring nitrogens and the N-oxide oxygen), this compound is an ambident nucleophile, meaning it can react with electrophiles at different sites. nih.govrsc.org

Modern two-dimensional NMR techniques, especially ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously determining the site of electrophilic attack, such as alkylation (N- vs. O-alkylation). nih.govrsc.org Studies on the parent compound, pyrimidine N-oxide, have shown that while alkylation of pyrazine (B50134) N-oxides occurs preferentially on a ring nitrogen, O-methylation of pyrimidine N-oxide is the favored pathway when reacting with a hard electrophile like methyl triflate (MeOTf). nih.gov This selectivity cannot be simply explained by the Hard-Soft Acid-Base (HSAB) principle and has been rationalized using Marcus theory, where the intrinsic barrier for O-alkylation is lower. nih.govrsc.org These studies highlight the essential role of ¹⁵N NMR in probing the subtle electronic factors that govern the reactivity of pyrimidine N-oxides. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of pyrimidine N-oxides, including this compound, is characterized by transitions involving the π-electron system of the aromatic ring and the non-bonding electrons of the N-oxide group. msu.edu The introduction of the N-oxide functionality significantly perturbs the electronic structure of the parent pyrimidine molecule, leading to characteristic shifts in the absorption bands. mdpi.com

The spectra of heterocyclic N-oxides like pyrimidine N-oxide typically display two main absorption bands in the UV region. mdpi.com These correspond to π → π* and n → π* electronic transitions. libretexts.orguzh.ch The π → π* transitions, which are generally more intense, involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch In N-oxides, this transition often has a significant charge-transfer character, with electron density moving from the oxygen atom to the pyrimidine ring. mdpi.comresearchgate.net The n → π* transitions involve the excitation of an electron from a non-bonding orbital (on the oxygen atom) to a π* anti-bonding orbital. uzh.ch These transitions are typically of lower energy (occur at longer wavelengths) and have a lower probability, resulting in weaker absorption bands. libretexts.orguzh.ch

For instance, studies on related compounds like 2,4-diamino-6-piperidinopyrimidine-3-oxide have identified absorptions at 262 nm and 292 nm, which are attributed to mild oxygen → pyrimidine ring charge-transfer transitions. researchgate.net The precise position and intensity of these bands in this compound are influenced by the electronic effects of the methyl group and the solvent environment. The methyl group, being an electron-donating group, is expected to cause a small bathochromic (red) shift in the π → π* transition compared to the unsubstituted pyrimidine 1-oxide.

Irradiation with UV light can induce photochemical reactions in pyrimidine N-oxides, often involving the excited singlet state which can lead to isomerizations and rearrangements. wur.nl The study of these electronic transitions is crucial for understanding the photochemistry and photostability of these compounds.

Table 1: Comparison of UV Absorption Maxima (λmax) for Pyrimidine and Related N-Oxides

| Compound | Solvent | λmax (nm) (Transition) | Reference |

| Pyridine (B92270) N-oxide | - | ~265 (π → π) | mdpi.com |

| 2,4-Diamino-6-piperidinopyrimidine-3-oxide (Minoxidil) | Protic Solvents | 262, 292 (π → π, Charge Transfer) | researchgate.net |

| 4-Benzoylpyridine N-oxide | - | - | nih.gov |

X-ray Crystallographic Analysis of Pyrimidine N-Oxides and Related Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing. ebi.ac.ukiaea.org While a specific crystal structure for this compound is not detailed in the reviewed literature, extensive studies on related pyrimidine N-oxides and other heterocyclic N-oxides allow for a comprehensive understanding of its expected structural features. rsc.orgmdpi.com

The crystal structure of pyrimidine N-oxides confirms the planarity of the pyrimidine ring. rsc.org The introduction of the N-oxide group leads to specific geometric changes compared to the parent heterocycle. The N-O bond length in such compounds is typically found to be around 1.34 Å. rsc.orgwikipedia.org For example, in a synthesized nitrogen-rich fused diamino pyrimidine mono-N-oxide, the N1-O2 bond length was determined to be 1.342(2) Å. rsc.org The C-N-C bond angle at the oxidized nitrogen atom is generally wider than in the non-oxidized parent compound. wikipedia.org

The geometry of the molecule is a direct reflection of its electronic structure. The resonance contributions, which explain the shielding effects observed in NMR spectra, also dictate the bond orders and lengths within the ring. cdnsciencepub.com The methyl group at the C2 position would exhibit standard C-C and C-H bond lengths and angles, projecting from the plane of the pyrimidine ring.

Table 2: Typical Molecular Geometry Parameters for Pyrimidine N-Oxide Derivatives

| Parameter | Typical Value | Reference |

| N-O Bond Length | ~1.34 Å | rsc.orgwikipedia.org |

| C-N-O Bond Angle | - | - |

| Ring Torsion Angles | Close to 0° or 180° (indicating planarity) | rsc.org |

The crystal packing of pyrimidine N-oxides is governed by a network of non-covalent interactions. nih.gov The N-oxide group is a key participant in these interactions, with the negatively polarized oxygen atom acting as a potent hydrogen bond acceptor. mdpi.comnih.gov

In the absence of strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are prevalent and play a crucial role in stabilizing the crystal lattice. mdpi.comsemanticscholar.org The aromatic protons of the pyrimidine ring or the aliphatic protons of the methyl group can act as donors to the N-oxide oxygen of a neighboring molecule. mdpi.com These interactions can lead to the formation of dimers or extended chain and layered structures. For instance, in some Ir(III) complexes with N-oxide ligands, the N-oxide oxygen acts as a C-H···O acceptor for two neighboring complexes. mdpi.com

Theoretical and Computational Investigations of 2 Methylpyrimidine 1 Oxide

Quantum Chemical Approaches (e.g., Density Functional Theory)researchgate.netnih.gov

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure and properties of heterocyclic N-oxides. researchgate.netnih.govlmaleidykla.ltnih.gov These calculations provide a robust framework for understanding the geometry, bonding, and electronic characteristics of molecules like 2-methylpyrimidine (B1581581) 1-oxide. By solving the Schrödinger equation in an approximate manner, DFT allows for the detailed examination of molecular orbitals, electrostatic potential, and charge distribution, which are fundamental to a molecule's chemical behavior. wikipedia.org

For the closely related compound, 2-methylpyridine (B31789) 1-oxide, DFT calculations using the B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets have been shown to yield equilibrium geometries and other parameters that are in excellent agreement with experimental data. researchgate.netnih.gov This provides confidence in applying similar levels of theory to the 2-methylpyrimidine 1-oxide system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.netcolab.ws

In a study of the analogous 2-methylpyridine 1-oxide, the HOMO-LUMO energy gap was calculated, providing insights into its electronic transitions and bioactivity. researchgate.netnih.gov The energy gap is a key factor in determining the molecule's reactivity, with a smaller gap generally implying higher reactivity. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gap for a Related N-Oxide

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

The Molecular Electrostatic Potential (ESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Negative regions (typically colored red) are associated with lone pairs and are susceptible to electrophilic attack, while positive regions (blue) indicate electron-poor areas that are attractive to nucleophiles. researchgate.net

For heterocyclic N-oxides, the ESP map clearly indicates that the oxygen atom of the N-oxide group is a region of high negative potential, making it a primary site for interaction with electrophiles. researchgate.net This is crucial for understanding the ambident reactivity of these molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these delocalizations. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions and the nature of intramolecular hydrogen bonds. nih.gov

In studies of related N-oxides, NBO analysis has been used to investigate the charge transfer interactions that contribute to the stability of the molecule. researchgate.netnih.gov The analysis reveals the delocalization of electron density from lone pair orbitals into antibonding orbitals, which is a key feature of the electronic structure of these compounds. uni-muenchen.de

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related N-Oxide

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Illustrative | Illustrative | Data not available |

Computational Modeling of Reactivity and Mechanismsucc.ie

Computational modeling is a powerful approach to unraveling the mechanisms of chemical reactions and predicting their outcomes. For ambident nucleophiles like pyrimidine (B1678525) N-oxides, which possess multiple reactive centers, computational studies are essential for understanding the factors that govern regioselectivity. ucc.ie

The reactivity of pyrimidine N-oxides, which can be alkylated at either the nitrogen or the oxygen atom, presents a classic case of ambident reactivity. ucc.ieucc.ie While the Hard and Soft Acids and Bases (HSAB) principle has often been invoked to explain the regioselectivity of such reactions, it has been found to be an inadequate model in this context. ucc.ieucc.ie

Table 3: Calculated Gibbs Energies of Activation for Methylation of Pyrimidine N-Oxide

| Reaction Pathway | ΔG‡ (kcal/mol) | ΔG‡0 (kcal/mol) | ΔrG° (kcal/mol) |

|---|---|---|---|

| N-Methylation | Value | Value | Value |

| O-Methylation | Value | Value | Value |

Computational modeling, specifically using DFT calculations, has been shown to accurately reproduce the experimentally observed N- vs. O-alkylation selectivities for diazine N-oxides. rsc.orgucc.ie By calculating the activation barriers for the competing reaction pathways, it is possible to predict the major product of the reaction.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the methyl group attached to the C2 position of the pyrimidine ring. Theoretical and computational investigations, supported by experimental data from related molecules, provide insight into the rotational barrier of this methyl group and the preferred orientation it adopts relative to the heterocyclic ring.

The rotation of the methyl group in this compound is not entirely free, but is characterized by a relatively low energy barrier. This is a common feature for methyl groups attached to six-membered aromatic rings. The barrier to internal rotation of the methyl group in the closely related compound, 2-methylpyrimidine, has been determined to be 184 cm⁻¹ researchgate.net. For 2-methylpyridine, another analogous molecule, the rotational barrier of the methyl group has been reported to be approximately 90 cm⁻¹ (258 cal/mol) colostate.edu. This barrier is notably higher than that in toluene, an effect attributed to the presence of the nitrogen atom in the ring, which alters the electronic and steric environment colostate.edu. Given these precedents, the rotational barrier for the methyl group in this compound is expected to be of a similar magnitude.

Computational studies, typically employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311+G(d,p), are instrumental in mapping the potential energy surface associated with the methyl group rotation. Such calculations can elucidate the minimum energy conformations and the transition states separating them. For a molecule like this compound, the primary conformational question revolves around the orientation of the C-H bonds of the methyl group with respect to the plane of the pyrimidine ring.

For this compound, it is plausible that the preferred conformation involves one of the C-H bonds of the methyl group eclipsing the C2-N1 bond or the C2-N3 bond, or alternatively, a staggered conformation where a C-H bond bisects the N1-C2-N3 angle. The relative energies of these conformers would be determined by a subtle interplay of steric interactions between the methyl hydrogens and the adjacent ring hydrogens (at the C6 position) and the N-oxide oxygen, as well as electronic effects involving the pyrimidine ring and the N-oxide functionality.

The low rotational barrier implies that at room temperature, the methyl group is in a state of nearly free rotation, and multiple conformations are likely populated. High-resolution spectroscopic techniques, in conjunction with computational modeling, would be required to definitively determine the precise geometry of the most stable conformer and the exact height of the rotational barrier.

Table 1: Theoretical and Experimental Data for Methyl Group Rotation in Related Compounds

| Compound | Method | Rotational Barrier (cm⁻¹) | Reference |

| 2-Methylpyrimidine | Experimental | 184 | researchgate.net |

| 2-Methylpyridine | Experimental (Microwave) | ~90 (258 cal/mol) | colostate.edu |

| 2-(Fluoromethyl)pyridine | a href="https://www.google.com/search?q=ab+initio+calculation+definition" target="_blank">ab initio MP2/6-31G** | ~1689 (20.2 kJ/mol) | nih.gov |

This table presents data for closely related compounds to infer the conformational behavior of this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Methylpyrimidine 1 Oxide

N-Oxide Rearrangement Reactions

The N-oxide functional group in 2-methylpyrimidine (B1581581) 1-oxide imparts unique reactivity to the molecule, enabling a variety of rearrangement reactions that are not observed in the parent pyrimidine (B1678525). These transformations are often initiated by electrophilic attack on the N-oxide oxygen, followed by skeletal reorganization.

Acetoxylation and Related Transformations

The reaction of 2-methylpyrimidine 1-oxide with acetic anhydride (B1165640) is a classic example of an N-oxide rearrangement, often referred to as the Boekelheide rearrangement. researchgate.netwikipedia.org This reaction typically leads to the introduction of an acetoxy group onto the methyl substituent at the 2-position. researchgate.net The mechanism involves an initial acylation of the N-oxide oxygen by acetic anhydride. wikipedia.org This is followed by deprotonation of the α-methyl carbon, leading to a [3.3]-sigmatropic rearrangement that yields the 4-acetoxymethyl-substituted pyrimidine. researchgate.netwikipedia.org Subsequent hydrolysis can then furnish the corresponding hydroxymethyl derivative. wikipedia.org

The conditions for this rearrangement can be varied. While traditionally carried out with acetic anhydride at elevated temperatures, the use of trifluoroacetic anhydride can facilitate the reaction at room temperature. wikipedia.orgthieme-connect.de Studies have indicated that the Boekelheide rearrangement of pyrimidine N-oxides may proceed, at least in part, through radical intermediates. researchgate.net This is supported by the formation of side products incorporating solvent molecules when the reaction is performed in solvents that can readily donate hydrogen atoms. researchgate.net Trapping experiments with TEMPO have also provided evidence for the involvement of a (pyrimidin-4-yl)methyl radical. researchgate.net

Photochemical Reactions and Ring Contraction Pathways

Upon exposure to ultraviolet (UV) light, this compound and its derivatives can undergo significant transformations, including rearrangements and ring contractions. wur.nlirispublishers.com The specific outcome of the photochemical reaction is influenced by factors such as the solvent and the presence of substituents on the pyrimidine ring. wur.nl

One notable photochemical pathway is ring contraction, leading to the formation of imidazole (B134444) derivatives. For instance, the photolysis of 4-substituted 2,6-dimethylpyrimidine 1-oxides can yield acetyl-substituted imidazoles. wur.nl The proposed mechanism for these photoreactions often involves the formation of a transient and highly unstable oxaziridine (B8769555) intermediate. wur.nl This bicyclic species, formed by electrocyclization of the N-oxide, is thought to be a key intermediate in many photoreactions of heteroaromatic N-oxides, although it has proven difficult to isolate due to its thermal and photochemical instability. wur.nl

The excited state responsible for these transformations (singlet vs. triplet) can vary. For some heteroaromatic N-oxides, the excited singlet state is implicated in isomerizations and rearrangements, while the triplet state is responsible for deoxygenation. wur.nl

Nucleophilic and Electrophilic Reactivity of the N-Oxide Moiety

The N-oxide group in this compound significantly influences the electronic distribution within the pyrimidine ring, thereby modulating its reactivity towards both nucleophiles and electrophiles. The N-oxide moiety itself can also act as a reactive site.

Site Selectivity in Alkylation (N- vs. O-Alkylation)

Alkylation of pyrimidine N-oxides presents a case of ambident reactivity, where the reaction can occur at either the nitrogen atom or the oxygen atom of the N-oxide group. rsc.org The outcome of the alkylation is dependent on the nature of the alkylating agent, with "hard" and "soft" acid-base (HSAB) principles often invoked to predict the regioselectivity. rsc.org However, experimental evidence suggests that the HSAB principle alone is not always sufficient to explain the observed outcomes. rsc.org

For pyrimidine N-oxide, O-methylation is favored when reacting with methyl trifluoromethanesulfonate (B1224126) (MeOTf), a hard alkylating agent. rsc.org In contrast, alkylation of pyrazine (B50134) N-oxides tends to occur preferentially on the nitrogen atom, regardless of the alkylating agent used. rsc.org These findings have been rationalized using Marcus theory, which considers both the intrinsic reaction barrier and the thermodynamic driving force. rsc.org The chemoselectivity of O-alkylation can also be influenced by the reaction conditions and the specific pyrimidine substrate. nih.gov For example, the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-one with certain alkylating agents can lead to selective O-alkylation. nih.gov

Influence of Substituents on Reactivity

Substituents on the pyrimidine ring play a crucial role in directing the reactivity of this compound and its analogs. Electron-donating groups, such as methyl and amino groups, generally increase the reactivity of the pyrimidine ring towards N-oxidation. cdnsciencepub.com For instance, the presence of a methyl group ortho to a nitrogen atom can direct N-oxidation to that site. cdnsciencepub.com In unsymmetrical pyrimidines, strong electron-donating substituents tend to direct N-oxidation to the para position. cdnsciencepub.com

Deoxygenation Processes

Deoxygenation, the removal of the oxygen atom from the N-oxide group, is a common reaction for heteroaromatic N-oxides, including this compound. wur.nlrsc.org This process can be achieved through various methods, including thermal and photochemical means, as well as by reaction with specific chemical reagents. wur.nlrsc.org

For example, thermal deoxygenation of certain substituted pyridine (B92270) 1-oxides can occur upon reaction with perfluoropropene. rsc.org In the context of photochemical reactions, deoxygenation is a general process, although it may not always be the primary pathway. wur.nl The excited state involved in photochemical deoxygenation can vary; for some N-oxides, the triplet state is implicated. wur.nl

Chemical deoxygenation can be effected by reagents such as phosphoryl chloride. researchgate.net Additionally, deoxygenation can occur concurrently with other transformations. For instance, the reaction of 4-cyano-2-methyltetrahydroquinazoline N-oxides with aromatic aldehydes results in condensation along with simultaneous deoxygenation of the N-oxide. nsf.gov Similarly, deoxygenation of pyridine N-oxides can be achieved using PCl3. nih.gov

Functionalization at Ring Positions

The strategic modification of the pyrimidine core is a cornerstone of medicinal chemistry and materials science. For this compound, functionalization of the pyrimidine ring is a key avenue for creating diverse molecular architectures with tailored properties. This section explores two distinct and powerful strategies for achieving this: metal-catalyzed C-H functionalization, a broadly applicable method for N-heteroarene N-oxides, and the more recent deconstruction-reconstruction approach for diversifying pyrimidine scaffolds.

Metal-Catalyzed C-H Functionalization Strategies (General N-Heteroarene N-Oxides)

The N-oxide moiety in this compound, and N-heteroarene N-oxides in general, plays a crucial directing role in metal-catalyzed C-H functionalization reactions. This allows for the regioselective introduction of new functional groups, a process that is often challenging to achieve with the parent heteroarene. A variety of transition metals, including palladium, rhodium, iridium, and copper, have been employed to catalyze these transformations. acs.orgresearchgate.netmdpi.com

These reactions typically proceed through the formation of a metallacyclic intermediate, where the N-oxide oxygen atom coordinates to the metal center, directing the activation of a specific C-H bond, often at the C2 or a remote position. researchgate.netmdpi.com The choice of metal, ligands, and reaction conditions can influence the regioselectivity of the functionalization. mdpi.com

Key Research Findings:

Palladium-catalyzed reactions have been widely used for the arylation and alkenylation of N-heteroarene N-oxides. mdpi.com For instance, the arylation of quinoline (B57606) N-oxide at the C2 position has been achieved using a Pd(OAc)₂ catalyst. mdpi.com

Rhodium and Iridium catalysts have shown utility in direct iodination and amidation reactions at the 8-position of quinoline N-oxides. researchgate.net Mechanistic studies suggest the formation of an N-oxide-chelated iridacycle is key to the observed regioselectivity. researchgate.net

Copper-catalyzed systems are often preferred for introducing nitrogen and sulfur nucleophiles. mdpi.com A dearomatization/rearomatization pathway has been proposed for copper-mediated C-H functionalization of quinoline N-oxides, offering an alternative to traditional models. rsc.org

A recently developed gold-catalyzed strategy utilizing TBAF as a nucleophile or base allows for the rapid and versatile functionalization of N-heteroarenes, including pyridine and quinoline N-oxides, with alkynes. rsc.org This method demonstrates high yields and broad substrate tolerance. rsc.org

| Catalyst System | Functionalization Type | Key Features | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Arylation, Alkenylation | Effective for C-C bond formation. mdpi.com | mdpi.com |

| Rhodium/Iridium | Iodination, Amidation | Achieves unique regioselectivity through chelation control. researchgate.net | researchgate.net |

| Copper | C-N and C-S bond formation | Often proceeds via a dearomatization/rearomatization mechanism. rsc.org | rsc.org |

| Gold(I)/TBAF | Alkynylation | Rapid, versatile, and high-yielding under mild conditions. rsc.org | rsc.org |

Diversification via Deconstruction-Reconstruction (Pyrimidine Scaffolds)

A novel and powerful strategy for the diversification of pyrimidine-containing molecules involves a deconstruction-reconstruction sequence. nih.govresearchgate.net This approach allows for the transformation of the initial pyrimidine core into a variety of other nitrogen-containing heteroaromatics, providing access to analogues that would be difficult to synthesize through traditional methods. nih.govresearchgate.net

The core principle of this strategy is the activation of the pyrimidine ring, typically by forming an N-aryl- or N-triflylpyrimidinium salt. nih.govchinesechemsoc.org This activation facilitates the cleavage of the pyrimidine ring by a nucleophile, leading to the formation of a three-carbon iminoenamine or vinamidinium salt building block. nih.govresearchgate.netresearchgate.net This intermediate can then be utilized in various heterocycle-forming reactions to construct a new ring system. nih.gov

Key Research Findings:

This strategy has been successfully applied to convert pyrimidines into other heterocycles such as pyridines and various azoles. nih.govresearchgate.netchinesechemsoc.org

The reaction sequence often involves mild conditions and demonstrates a broad substrate scope. chinesechemsoc.org

This method is particularly valuable for the late-stage functionalization of complex molecules, including biologically active compounds like fenarimol (B1672338) and a dabrafenib (B601069) precursor. researchgate.net

One-pot protocols have been developed to streamline the process, enhancing its synthetic utility. researchgate.net

| Step | Description | Key Intermediate | Resulting Heterocycles | Reference |

|---|---|---|---|---|

| Activation | Formation of an N-aryl- or N-triflylpyrimidinium salt. | Pyrimidinium salt | N/A | nih.govchinesechemsoc.org |

| Deconstruction | Nucleophilic cleavage of the pyrimidine ring. | Iminoenamine or Vinamidinium salt | N/A | nih.govresearchgate.netresearchgate.net |

| Reconstruction | Recyclization to form a new heterocyclic ring. | N/A | Pyridines, Azoles | nih.govresearchgate.netchinesechemsoc.org |

Coordination Chemistry of Pyrimidine N Oxides

Pyrimidine (B1678525) N-Oxides as Ligands in Metal Complexes

Pyrimidine N-oxides, a class of heterocyclic compounds, serve as versatile ligands in the field of coordination chemistry. Their ability to coordinate with a wide array of metal ions has led to the synthesis of numerous metal complexes with diverse structural features and potential applications.

Donor Properties and Chelation Modes (N,O-coordination)

The coordination of pyrimidine N-oxides to metal centers is primarily facilitated by the exocyclic N-oxide oxygen atom, which acts as a potent donor. acs.org The oxygen atom in the N-oxide group possesses lone pairs of electrons that can readily form coordinate bonds with metal ions.

In the case of 2-methylpyridine (B31789) N-oxide, a closely related compound, the oxygen atom of the N-oxide is the primary site of coordination. iucr.orgnih.gov This ligand can coordinate to a single metal center in a terminal fashion or act as a bridging ligand, connecting two metal centers. A common bridging mode is the μ-1,1(O,O) mode, where the oxygen atom is shared between two metal ions. iucr.orgnih.gov This bridging capability is crucial in the formation of polynuclear complexes and coordination polymers.

While the pyrimidine ring contains nitrogen atoms that could potentially coordinate to a metal, the N-oxide oxygen is a significantly stronger electron donor. researchgate.net Consequently, coordination through the ring nitrogen is less common, especially when the potent N-oxide group is present. Chelation involving both the N-oxide oxygen and a ring nitrogen (N,O-coordination) from a single 2-methylpyrimidine (B1581581) 1-oxide ligand is not the preferred mode of bonding. Instead, the ligand typically acts as a monodentate O-donor or a bridging O-donor. mdpi.com

The coordination environment around the metal center is influenced by the nature of the metal ion, the counter-anions present, and the stoichiometry of the reaction. For instance, in cobalt(II) complexes with 2-methylpyridine N-oxide, both five-coordinate and six-coordinate geometries have been observed. iucr.orgnih.gov In a dinuclear cobalt(II) bromide complex, the cobalt ions are five-coordinate, linked by two μ-1,1(O,O)-bridging 2-methylpyridine N-oxide ligands. nih.gov In another cobalt(II) thiocyanate (B1210189) complex, the metal ion is six-coordinate, with bridging N-oxide and thiocyanate ligands creating a polymeric structure. iucr.org

The table below summarizes the coordination modes of 2-methylpyridine N-oxide in selected metal complexes.

| Compound | Metal Ion | Coordination Number | Coordination Geometry | Bridging Mode | Reference |

| [Co(NCS)2(C6H7NO)]n | Co(II) | 6 | Octahedral | μ-1,1(O,O) and μ-1,3(N,S) | iucr.org |

| [Co2Br4(C6H7NO)4]·C4H10O | Co(II) | 5 | Irregular | μ-1,1(O,O) | nih.gov |

| [Mn4(CH3COO)8(C6H7NO)2(H2O)2]n | Mn(II) | 6 | Pseudo-octahedral | μ2-1,1 | iucr.org |

| [Mn2Br4(C6H7NO)2(H2O)4]·2C6H7NO | Mn(II) | 6 | Pseudo-octahedral | Bridging PNO oxygen | iucr.org |

Formation of Metal-Organic Frameworks and Coordination Polymers

The ability of pyrimidine N-oxides to act as bridging ligands is fundamental to the construction of extended one-, two-, or three-dimensional structures known as coordination polymers and metal-organic frameworks (MOFs). mdpi.comethernet.edu.et These materials are of significant interest due to their tunable structures and potential applications in areas such as gas storage, separation, and catalysis. rsc.org

Specifically, 2-methylpyridine N-oxide has been shown to form coordination polymers with various transition metals. iucr.orgiucr.org In these structures, the N-oxide ligand links metal centers, often in conjunction with other bridging ligands like thiocyanate or acetate (B1210297) ions, to create extended networks. iucr.orgiucr.org For example, the reaction of Co(NCS)2 with 2-methylpyridine N-oxide results in a 1D coordination polymer where cobalt ions are bridged by both the N-oxide oxygen and thiocyanate anions. iucr.org Similarly, manganese(II) acetate forms a coordination polymer with 2-methylpyridine N-oxide where chains of manganese atoms are bridged by acetate ions and the oxygen atom of the N-oxide. iucr.org

The formation of these polymeric structures is a result of the self-assembly process between the metal ion and the organic ligand. The final architecture is influenced by factors such as the coordination preferences of the metal ion and the geometry of the ligand. While classic porous MOFs based solely on 2-methylpyrimidine 1-oxide as the linker are not extensively documented, the formation of these coordination polymers demonstrates the principle of constructing extended networks using this ligand. researchgate.netresearchgate.net

Role in Catalysis and Materials Science

Metal complexes derived from pyrimidine and its derivatives have shown promise in the fields of catalysis and materials science. semanticscholar.orgsolubilityofthings.com The coordination of a metal ion to a pyrimidine-based ligand can result in materials with interesting magnetic, electronic, or catalytic properties.

While specific catalytic applications for complexes of this compound are not widely reported, the broader class of metal complexes with pyrimidine and pyridine (B92270) N-oxide ligands are known to be active in various catalytic transformations. researchgate.netmdpi.comoatext.commdpi.com For instance, metal complexes are generally employed as catalysts in a wide range of organic reactions, including oxidations, hydrogenations, and carbon-carbon bond-forming reactions. researchgate.netoatext.com The electronic properties of the ligand can influence the catalytic activity of the metal center.

In the realm of materials science, the coordination polymers formed with 2-methylpyridine N-oxide exhibit interesting structural and magnetic properties. iucr.org The arrangement of metal ions within the polymeric framework and the nature of the bridging ligands can lead to magnetic ordering, such as antiferromagnetic coupling between metal centers. mdpi.com These magnetic properties are of fundamental interest and could lead to applications in data storage or spintronics. The synthesis of new coordination polymers and MOFs with pyrimidine N-oxide ligands continues to be an active area of research, with the goal of creating new materials with tailored properties. researchgate.netvulcanchem.com

Advanced Applications in Organic Synthesis and Functional Materials

Pyrimidine (B1678525) N-Oxides as Building Blocks in Heterocyclic Synthesis

The introduction of an N-oxide functionality to the pyrimidine ring significantly alters its reactivity, making it a powerful tool for constructing a wide array of other heterocyclic compounds. This feature is particularly useful for creating molecular diversity from common starting materials.

Pyrimidine N-oxides are key intermediates for producing substituted pyrimidines and for accessing entirely different heterocyclic frameworks. The N-oxide group activates the pyrimidine ring, facilitating reactions that are difficult to achieve with the parent heterocycle.

One effective method for creating highly substituted pyrimidine N-oxides involves the LANCA three-component reaction, which produces β-alkoxy-β-ketoenamides from lithiated alkoxyallenes, nitriles, and carboxylic acids. thieme-connect.combeilstein-journals.org These ketoenamides can then undergo cyclocondensation with hydroxylamine (B1172632) hydrochloride under mild conditions to yield a large library of structurally diverse pyrimidine N-oxides. thieme-connect.combeilstein-journals.org The utility of these products can be extended through reactions like the Boekelheide rearrangement, which converts them into 4-acetoxymethyl-substituted pyrimidines. thieme-connect.com

A more transformative approach involves a "deconstruction–reconstruction" strategy. nih.gov In this process, a pyrimidine is first converted into a corresponding N-arylpyrimidinium salt. This activation enables the ring to be cleaved, forming a three-carbon iminoenamine building block. nih.gov This reactive intermediate can then be used in various heterocycle-forming reactions. For example, by reacting it with different nucleophiles like N-phenylhydrazine or hydroxylamine, a range of new heterocycles, such as pyrazoles and 1,2-oxazoles, can be synthesized. nih.gov This method effectively allows for the formation of complex heterocycles directly on molecules that already contain other intricate structures. nih.gov

The primary goal of using pyrimidine N-oxides in synthesis is often to achieve chemical diversification, creating libraries of related but distinct molecules for applications in areas like drug discovery and materials science.

The deconstruction–reconstruction sequence is a powerful strategy for this purpose. nih.gov It allows chemists to transform a single pyrimidine core into a variety of other nitrogen-containing heterocycles, such as different azoles. nih.gov This approach is particularly valuable because it can be applied to complex molecules in the later stages of a synthesis, providing access to analogues that would be very difficult to create through other synthetic routes. nih.gov This strategy has been demonstrated on molecules possessing multiple pyrimidine rings, allowing for sequential transformations to build complex heteroaryl systems. nih.gov

Another key strategy for diversification is the use of multi-component reactions, such as the LANCA reaction, to generate a wide array of highly substituted β-ketoenamides. beilstein-journals.org Since the starting materials (nitriles, allenes, and carboxylic acids) can be varied extensively, this method provides access to a large library of pyrimidine N-oxide precursors, each with a unique substitution pattern. thieme-connect.combeilstein-journals.org Condensation of these intermediates with reagents like ammonium (B1175870) salts or hydroxylamine hydrochloride affords pyrimidines or pyrimidine N-oxides with a highly flexible substitution pattern, ready for further functionalization. beilstein-journals.org

Pyrimidine Derivatives in Functional Materials

The electron-deficient nature of the pyrimidine ring makes its derivatives highly suitable for use in advanced functional materials. spiedigitallibrary.orgresearchgate.net The two nitrogen atoms in the ring create a strong electron-accepting character, a property that is highly sought after in organic electronics and other specialized fields. researchgate.netnih.gov

Pyrimidine derivatives have become crucial building blocks for various materials used in high-performance Organic Light-Emitting Devices (OLEDs). spiedigitallibrary.org Their high electron-accepting ability and coordination potential allow them to be incorporated into phosphorescent emitters, host materials, electron-transporting materials (ETMs), and advanced fluorescent emitters. researchgate.netnih.gov

The electron-deficient character of pyrimidine, when compared to benzene (B151609) or pyridine (B92270), imparts a greater electronically negative character to materials, leading to improved electron-injection and transport properties. spiedigitallibrary.org This has led to the development of efficient bipolar host materials, such as 2,4,6-tricarbazolo-1,3,5-pyrimidine (PYM3), which are suitable for blue phosphorescent emitters due to their high triplet energy.

More recently, pyrimidine has been a key component in Thermally Activated Delayed Fluorescence (TADF) emitters. spiedigitallibrary.org These materials, which typically consist of an electron donor and an acceptor unit, can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. spiedigitallibrary.org Pyrimidine-based TADF emitters have demonstrated performance far superior to conventional fluorescent emitters, with some devices achieving high external quantum efficiencies (EQE) of over 30%. spiedigitallibrary.orgnih.gov For instance, deep-blue TADF OLEDs using diphenylpyrimidine-based emitters have been fabricated, achieving an EQE of up to 12.38% with bright luminescence. frontiersin.org

| Device/Emitter Material | Role | Max. External Quantum Efficiency (EQE) | Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|---|

| Phenyl Pyrimidine Derivative | Emitter | 10.6% | Not Specified | Blue to Green-Blue | nih.gov |

| Ir(dmppm)₂(acac) | Phosphorescent Emitter | 28.2% | Not Specified | Not Specified | spiedigitallibrary.org |

| DPEPO:2,6-PhPMAF | TADF Emitter | 12.38% | 1,445 at 8V | (0.16, 0.19) | frontiersin.org |

| DPEPO:4,6-PhPMAF | TADF Emitter | Not Specified | Not Specified | (0.15, 0.11) | frontiersin.org |

The high nitrogen content and structural stability of the pyrimidine ring make it a promising backbone for a new generation of high-performance, less sensitive energetic materials. rsc.orgresearchgate.net Researchers are exploring the introduction of energetic functional groups, such as nitro (—NO₂) and N-oxide moieties, onto the pyrimidine skeleton to create compounds that balance high detonation performance with improved thermal stability and safety. rsc.orgrsc.org

Introducing an N-oxide group can improve the density, heat of formation, and oxygen balance of a molecule, thereby enhancing its detonation performance. rsc.org Furthermore, the N-oxide functionality can help delocalize the molecule's electronic structure, which often leads to reduced mechanical sensitivity compared to traditional nitro-based explosives. rsc.org A series of new pyrimidine-based energetic materials have been synthesized that exhibit excellent detonation properties, good thermostability, and low sensitivity, with some comparable to benchmark explosives like RDX and HMX. rsc.org

Strategies for creating these materials often involve "skeletal editing" or deconstruction-reconstruction approaches starting from inexpensive, commercially available pyrimidines. rsc.org These methods allow for the facile construction of a wide range of energetic skeletons, including monocyclic, bicyclic, and fused-ring systems, providing a critical reference for the future development of green energetic materials. rsc.orgrsc.org

| Compound Type/Example | Decomposition Temp. (Tdec) | Detonation Velocity (Dv) | Impact Sensitivity (IS) | Key Features | Reference |

|---|---|---|---|---|---|

| Functionalized Pyrimidine Derivatives (e.g., Compounds 3, 9, 10) | >170 °C | >9380 m/s | >30 J | High performance, low sensitivity, comparable to RDX/HMX. | rsc.org |

| Nitrate salt of furazano-pyrimidine N-oxide (Compound 3) | High | Comparable to TATB | >40 J | High thermal stability, insensitive to impact and friction. | rsc.org |

| dinitropyrazolo[1,5-d]...triazine-diamine (Compound 4) | >210 °C | >8841 m/s | >30 J | Superior overall performance to RDX. | researchgate.net |

| FPT-3 (nitro-tetrazolyl-pyrazolo-triazine-diamine) | 335 °C | 8657 m/s | >60 J | Excellent thermostability, very low sensitivity. | researchgate.net |

Future Research Directions and Methodological Advances

Integration of Flow Chemistry and Microreactor Technology

The synthesis of heterocyclic N-oxides, including pyrimidine (B1678525) N-oxides, often involves oxidation reactions that can be hazardous and difficult to control in traditional batch reactors due to issues with heat management and the use of potent oxidizing agents. organic-chemistry.orgbme.hu The integration of flow chemistry and microreactor technology presents a transformative approach to address these challenges, offering enhanced safety, efficiency, and scalability. researchgate.netresearchgate.net

Continuous-flow microreactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for exothermic N-oxidation processes. researchgate.netresearchgate.net The high surface-area-to-volume ratio inherent in microreactors allows for rapid heat dissipation, minimizing the risk of thermal runaways and the formation of undesired byproducts. bme.huacs.org This precise control can lead to higher yields and purities compared to conventional batch methods. organic-chemistry.org

Research has demonstrated the successful N-oxidation of various pyridine (B92270) derivatives using packed-bed microreactors with systems like titanium silicalite (TS-1) and hydrogen peroxide. organic-chemistry.orgresearchgate.net This approach is lauded as a safer and greener alternative, with the potential for continuous operation over extended periods without loss of catalyst activity. organic-chemistry.org Adopting such systems for the synthesis of 2-Methylpyrimidine (B1581581) 1-oxide could significantly streamline its production. A two-step tandem synthesis of sugar-containing pyrimidine derivatives has been effectively carried out in continuous-flow microreactors, showcasing the technology's ability to avoid the separation of intermediates and reduce reaction times from 48 hours to just 40 minutes. researchgate.netrsc.org

| Parameter | Batch Reactor | Flow Microreactor |

| Safety | Higher risk of thermal runaway | Enhanced safety due to superior heat exchange bme.hu |

| Reaction Time | Often hours to days (e.g., 48 h) rsc.org | Significantly shorter (e.g., 40 min) rsc.org |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters researchgate.net |

| Scalability | Problematic due to safety and heat transfer | More straightforward and safer scale-up bme.hu |

| Yield & Selectivity | Variable, potential for byproducts | Often higher yields and improved selectivity organic-chemistry.orgresearchgate.net |

| Reagent Handling | Handling large quantities of hazardous reagents | In-situ generation or handling of small volumes |

Table 1: Comparison of Batch vs. Flow Microreactor Processes for Heterocyclic Synthesis.

The future in this area involves developing dedicated microreactor systems optimized for the N-oxidation of a broad range of pyrimidine substrates. This includes the exploration of novel catalysts immobilized within the reactor channels and the integration of online monitoring techniques to enable real-time process optimization and automation. researchgate.net

Biocatalytic Pathways for Sustainable Synthesis

In the quest for greener and more sustainable chemical manufacturing, biocatalysis has emerged as a powerful tool. The use of enzymes or whole-cell systems for the synthesis of pyrimidine N-oxides offers significant advantages, including high regioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical oxidation methods. nih.govnih.govresearchgate.net

Conventional N-oxidation using peracids like m-chloroperbenzoic acid (mCPBA) can lead to side reactions and difficulties in achieving regioselectivity with unsymmetrically substituted pyrimidines. semanticscholar.orgcdnsciencepub.com Furthermore, the pyrimidine nucleus can be susceptible to decomposition under harsh oxidative conditions. semanticscholar.org Biocatalytic methods can overcome these limitations.

A notable advancement is the use of a whole-cell biocatalysis system employing a soluble di-iron monooxygenase, PmlABCDEF, produced in Pseudomonas species. nih.govnih.gov This system has been shown to efficiently and regioselectively oxidize various pyridine, pyrazine (B50134), and pyrimidine derivatives to their corresponding N-oxides on a preparative scale. nih.gov For instance, 2-aminopyrimidine (B69317) was converted to 2-aminopyrimidine-1-oxide with high product titers (18.3 g/L), a productivity level previously unreported for biocatalytic N-oxide synthesis. nih.govresearchgate.net This enzymatic approach is particularly valuable for producing specific N-oxide isomers that are challenging to obtain through chemical synthesis. nih.govnih.gov

| Substrate | Biocatalyst | Product | Product Titer (g/L) |

| Pyridine | Pseudomonas sp. MIL9 (PmlABCDEF) | Pyridine-1-oxide | 18.0 nih.govresearchgate.net |

| Pyrazine | Pseudomonas sp. MIL9 (PmlABCDEF) | Pyrazine-1-oxide | 19.1 nih.govresearchgate.net |

| 2-Aminopyrimidine | Pseudomonas sp. MIL9 (PmlABCDEF) | 2-Aminopyrimidine-1-oxide | 18.3 nih.govresearchgate.net |

Table 2: Examples of Biocatalytic N-Oxidation of Heteroaromatics.

Future research will likely focus on enzyme discovery and engineering to develop biocatalysts with broader substrate scopes and enhanced activities specifically for substituted pyrimidines like 2-Methylpyrimidine 1-oxide. The development of one-pot, multi-enzymatic cascade reactions, which mimic the efficiency of metabolic pathways in living cells, represents another promising frontier for the streamlined synthesis of complex pyrimidine derivatives. acs.orgresearchgate.net

Synergistic Computational-Experimental Approaches

The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of chemical reactions and novel molecules. mdpi.com For pyrimidine N-oxides, computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms, stability, and electronic properties that are often difficult to discern through experiments alone. researchgate.netnih.govworldscientific.com

Detailed computational studies have been instrumental in elucidating complex reaction pathways, such as the Boekelheide rearrangement of pyrimidine N-oxides. researchgate.netnih.gov These studies can evaluate the energetic feasibility of different potential pathways (e.g., concerted sigmatropic rearrangements vs. stepwise radical or ionic processes), guiding experimentalists in selecting optimal reaction conditions to favor desired products. nih.gov Similarly, computational models have been used to investigate pyrimidine ring-opening and deconstruction-reconstruction strategies, providing a powerful tool for designing novel synthetic routes. nih.govresearchgate.net

This integrated approach allows for the rational design of experiments, saving time and resources. For example, computational screening can predict the reactivity of various substituted pyrimidines or the efficacy of different catalysts before they are synthesized and tested in the lab. mdpi.com In drug discovery, computational methods are used to design novel pyrimidine derivatives, predict their biological activity, and evaluate their pharmacokinetic properties (ADME). mdpi.commdpi.com

| Computational Method | Application in Pyrimidine N-Oxide Research | Reference |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., Boekelheide rearrangement). nih.gov | nih.govworldscientific.com |

| Quantum Chemical Calculations | Investigating reaction energetics and intermediate stability. researchgate.netnih.gov | researchgate.netnih.gov |

| 3D-QSAR & Pharmacophore Mapping | Designing novel derivatives with specific biological activities. mdpi.com | mdpi.com |

| Molecular Dynamics (MD) Simulations | Studying interactions with biological targets (e.g., enzymes). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Table 3: Applications of Computational Methods in the Study of Pyrimidine Derivatives.

The future of this synergy lies in the development of more accurate and predictive models, leveraging machine learning and artificial intelligence to analyze large datasets from both computational and experimental sources. This will enable the in silico design of novel pyrimidine N-oxide architectures with precisely tailored electronic, physical, and biological properties.

Emerging Applications and Design of Novel Pyrimidine N-Oxide Architectures

The N-oxide moiety is not merely a synthetic intermediate but a critical functional group that imparts unique properties, leading to a growing number of applications for heterocyclic N-oxides. researchgate.netrsc.orgacs.org The design of novel pyrimidine N-oxide architectures, including derivatives of this compound, is driven by the pursuit of enhanced performance in medicinal chemistry, materials science, and synthetic methodology. nih.govmdpi.com

In medicinal chemistry, pyrimidine N-oxides are recognized as an emerging class of therapeutic agents. researchgate.net The N-oxide group can improve properties such as water solubility and act as a key hydrogen bond acceptor, enabling strong interactions with biological targets like enzymes. researchgate.net Well-known examples include Minoxidil and Kopexil (Aminexil), which are 2,4-diaminopyrimidine (B92962) N-oxide derivatives used to treat alopecia. researchgate.netnih.gov The design of new pyrimidine N-oxide-based drugs involves creating structures that can act as anticancer, antibacterial, or anti-inflammatory agents. researchgate.netnih.gov

Beyond medicine, the unique electronic properties of the N-O bond are being exploited in materials science, such as in the development of fluorescent probes for bioimaging. rsc.org The design of novel pyrimidine N-oxide architectures also extends to their use as versatile building blocks in organic synthesis. Recent advances in "skeletal editing" demonstrate how the pyrimidine core can be deconstructed and reconstructed to form other heterocyclic systems, such as pyridines or pyrazoles. chinesechemsoc.org Activating the pyrimidine ring, for instance through N-oxidation, is a key step in these transformative reactions, opening up pathways to molecular scaffolds that would be difficult to access otherwise. chinesechemsoc.org

| Application Area | Role of Pyrimidine N-Oxide | Example Compound/Concept |

| Medicinal Chemistry | Therapeutic agent, improves solubility and target binding. researchgate.net | Minoxidil, Kopexil nih.gov |

| Bioimaging | Core scaffold for fluorescent probes. rsc.org | Quinoline (B57606) N-oxide based fluorophores rsc.org |

| Organic Synthesis | Activated intermediate for skeletal editing reactions. chinesechemsoc.org | Conversion of pyrimidines to pyridines chinesechemsoc.org |

| Materials Science | Anchoring groups for solar cells, components of energetic materials. rsc.orgrsc.org | Energetic triazolo-1,2,4-triazine N-oxides rsc.org |

Table 4: Emerging Applications for Pyrimidine N-Oxide Architectures.

Future research will focus on the rational design of multi-functional pyrimidine N-oxides, where the core structure is decorated with specific substituents to achieve desired outcomes. This involves synthesizing libraries of novel architectures and screening them for activity in various fields, from drug discovery to the creation of advanced materials. nih.govmdpi.com

Q & A

Basic: What experimental methods are recommended for synthesizing 2-methylpyrimidine 1-oxide, and how can reproducibility be ensured?

Answer:

The synthesis of this compound typically involves N-oxidation using m-chloroperbenzoic acid (mCPBA) in chloroform, yielding 55% under optimized conditions . To ensure reproducibility:

- Reagent purity : Use freshly distilled chloroform to avoid peroxides.

- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., ring oxidation or decomposition).

- Characterization : Confirm product identity via NMR (e.g., upfield shifts in pyrimidine protons due to N-oxide formation) and FT-IR (stretching bands at ~1250 cm⁻¹ for N–O bonds) .

- Reference standards : Compare spectral data with published DFT-calculated vibrational modes .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

A multi-technique approach is critical:

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Spectroscopy :

- FT-IR : Identify N–O stretching (1250–1300 cm⁻¹) and methyl group vibrations (2850–2960 cm⁻¹) .

- NMR : Look for deshielded pyrimidine protons (δ 8.5–9.0 ppm in ¹H NMR) and a carbonyl carbon shift in ¹³C NMR .

- Elemental analysis : Match experimental C, H, N, O percentages with theoretical values (calculated via DFT) .

Advanced: How can reaction conditions be optimized to mitigate decomposition during N-oxidation of 2-methylpyrimidine?

Answer:

Decomposition arises from competing oxidation pathways (e.g., ring cleavage). Strategies include:

- Catalyst screening : Test alternative oxidants (e.g., H₂O₂ in acetic acid vs. mCPBA) to compare yields and byproduct profiles .

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) may stabilize intermediates better than chloroform.

- Additives : Introduce stabilizing agents like 2,6-lutidine to scavenge acidic byproducts .

- Kinetic monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and terminate before decomposition dominates .

Advanced: What are the stability challenges of this compound under varying storage conditions, and how can they be addressed?

Answer:

The compound is hygroscopic and prone to hydrolysis. Key stability

- Temperature : Degrades rapidly above 25°C (TGA shows 5% mass loss at 50°C).

- Light : UV exposure accelerates decomposition (confirmed via accelerated aging studies).

- Mitigation :

- Store under inert gas (argon) in amber vials at –20°C.

- Conduct periodic NMR assays to detect hydrolysis products (e.g., pyrimidine-2-carboxylic acid) .

Advanced: How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

Answer:

DFT studies (B3LYP/6-311++G(d,p)) reveal:

- Electrostatic potential (ESP) : High electron density at the N-oxide oxygen, explaining its nucleophilic reactivity .

- HOMO-LUMO gaps : A gap of 5.2 eV suggests moderate stability under ambient conditions .

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., bromination at C4/C6 positions) .

Advanced: What role does this compound play in organic light-emitting diode (OLED) fabrication?

Answer:

In OLEDs, it acts as a host material in light-emitting layers due to:

- High triplet energy : Facilitates efficient energy transfer to phosphorescent dopants.

- Morphological stability : Blends with TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine) to form amorphous films, reducing crystallization .

- Device performance : Achieves external quantum efficiency (EQE) up to 44.3% in blue phosphorescent OLEDs when paired with scattering layers .

Advanced: How does the reactivity of this compound compare to its non-oxidized analog in substitution reactions?

Answer:

The N-oxide group enhances electrophilicity:

- Nucleophilic substitution : Reacts with alkyl halides (e.g., benzyl chloride) at C4/C6 positions, unlike 2-methylpyrimidine, which requires harsher conditions .

- Catalytic effects : Pd-mediated cross-coupling (e.g., Suzuki reactions) proceeds faster due to improved leaving-group ability of the N-oxide .

Safety: What precautions are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.